molecular formula C11H17Cl2N5 B584917 1-(3-Chlorophenyl)-5-isopropylbiguanide hydrochloride CAS No. 1071546-52-5

1-(3-Chlorophenyl)-5-isopropylbiguanide hydrochloride

Cat. No.: B584917
CAS No.: 1071546-52-5
M. Wt: 290.19 g/mol
InChI Key: TUBIBEKUWYLPLO-UHFFFAOYSA-N
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Description

“1-(3-Chlorophenyl)piperazine hydrochloride” is an arylpiperazine compound which is an important intermediate in the preparation of various pharmaceuticals .


Synthesis Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline .


Molecular Structure Analysis

The molecular formula of “1-(3-Chlorophenyl)piperazine hydrochloride” is C10H14Cl2N2 . Theoretical studies using Density Functional Theory (DFT) involving the well-known Becke three-parameter Lee-Yang-Parr function (B3LYP) and 6-311G (d, p) basis set for the synthesized compound was carried out .


Chemical Reactions Analysis

The chemical reactions of “1-(3-Chlorophenyl)piperazine hydrochloride” are not specifically mentioned in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Chlorophenyl)piperazine hydrochloride” are not specifically mentioned in the sources I found .

Scientific Research Applications

  • Nonpeptide Agonist Discovery for GPR14/Urotensin-II Receptor : A significant discovery was the identification of a nonpeptidic agonist for the urotensin-II receptor, which showcases the potential of chlorophenyl compounds in receptor-based drug discovery. This agonist, identified through a cell-based screen, demonstrates the utility of such compounds in developing pharmacological tools and potentially new therapeutic leads (Croston et al., 2002).

  • Binding Mechanism of Antimicrobials to Cellulose : Research into chlorhexidine, a compound with a biguanide moiety similar to 1-(3-Chlorophenyl)-5-isopropylbiguanide, elucidates the adsorption mechanism on cellulose, highlighting the role of electrostatic and hydrogen bonding forces. This work contributes to understanding how structurally related compounds might interact with biopolymers, providing insights into designing materials with antimicrobial properties (Blackburn et al., 2007).

  • Synthesis of Cyclic Diguanylic Acid : The protective group strategy employing chlorophenyl derivatives in nucleoside chemistry underscores the versatility of chlorophenyl compounds in synthetic organic chemistry. Such methodologies are crucial for the synthesis of bioactive molecules and could be relevant to the synthesis pathways involving 1-(3-Chlorophenyl)-5-isopropylbiguanide (Yan & Aguilar, 2007).

  • Antibacterial Agent Development : The exploration of chlorophenyl isoxazole derivatives for their antibacterial properties against various microbial strains showcases the potential of chlorophenyl compounds in the development of new antimicrobial agents. This research direction could be applicable for compounds like 1-(3-Chlorophenyl)-5-isopropylbiguanide in combating bacterial infections (Popat et al., 2004).

Safety and Hazards

“1-(3-Chlorophenyl)piperazine hydrochloride” is toxic if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The future directions of “1-(3-Chlorophenyl)piperazine hydrochloride” are not specifically mentioned in the sources I found .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 1-(3-Chlorophenyl)-5-isopropylbiguanide hydrochloride can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "3-Chloroaniline", "Isopropylamine", "Cyanoguanidine", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Acetone" ], "Reaction": [ "Step 1: 3-Chloroaniline is reacted with sodium hydroxide in methanol to form 3-chloroaniline sodium salt.", "Step 2: The 3-chloroaniline sodium salt is then reacted with cyanoguanidine in acetone to form 1-(3-Chlorophenyl)-3-cyanoguanidine.", "Step 3: The 1-(3-Chlorophenyl)-3-cyanoguanidine is then reacted with isopropylamine in methanol to form 1-(3-Chlorophenyl)-3-(isopropylamino)guanidine.", "Step 4: The 1-(3-Chlorophenyl)-3-(isopropylamino)guanidine is then reacted with hydrochloric acid in methanol to form 1-(3-Chlorophenyl)-5-isopropylbiguanide hydrochloride." ] }

1071546-52-5

Molecular Formula

C11H17Cl2N5

Molecular Weight

290.19 g/mol

IUPAC Name

1-[amino-(3-chloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride

InChI

InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-4-8(12)6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H

InChI Key

TUBIBEKUWYLPLO-UHFFFAOYSA-N

SMILES

CC(C)N=C(N)N=C(N)NC1=CC(=CC=C1)Cl.Cl

Canonical SMILES

CC(C)N=C(N)N=C(N)NC1=CC(=CC=C1)Cl.Cl

synonyms

N-(3-Chlorophenyl)-N’-(1-methylethyl)Imidodicarbonimidic Diamide Hydrochloride; 

Origin of Product

United States

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